2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core fused with a cyclopropyl group at the 3-position and an acetamide linker to a 4,6-dimethylpyrimidin-2-yl substituent. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically relevant scaffold, often associated with kinase inhibition, anti-inflammatory, or antimicrobial activity.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-7-10(2)17-15(16-9)18-13(21)8-20-14(22)6-5-12(19-20)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGITMNYNRNHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyridazinone Core Formation
The pyridazinone ring is synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazide with maleic anhydride under acidic conditions (Scheme 1):
Scheme 1
Cyclopropanecarboxylic acid hydrazide + Maleic anhydride
→ HCl (cat.), reflux, 8 h
→ 3-Cyclopropyl-6-oxo-1,6-dihydropyridazine (Yield: 72%)
Alkylation to Introduce Acetic Acid Side Chain
The pyridazinone intermediate undergoes N-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 68% |
Hydrolysis of the ethyl ester with aqueous NaOH (2M, 60°C, 4 h) provides the carboxylic acid derivative.
Preparation of 4,6-Dimethylpyrimidin-2-Amine
Guanylation of Acetylacetone
4,6-Dimethylpyrimidin-2-amine is synthesized via cyclocondensation of acetylacetone with guanidine nitrate in ethanol:
Procedure
- Acetylacetone (1.0 equiv) and guanidine nitrate (1.2 equiv) are refluxed in ethanol for 6 h.
- The product is isolated by filtration and recrystallized from ethanol/water (Yield: 85%).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 5.91 (s, 1H, NH₂), 6.35 (s, 1H, Ar-H).
- MS (ESI+): m/z 138.1 [M+H]⁺.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation:
Optimized Conditions
| Component | Quantity |
|---|---|
| Pyridazinone acid | 1.0 equiv |
| Pyrimidine amine | 1.2 equiv |
| EDCI | 1.5 equiv |
| HOBt | 1.5 equiv |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 76% |
Alternative Method: Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine:
Procedure
- Pyridazinone-acetic acid (1.0 equiv) is stirred with SOCl₂ (5.0 equiv) at 70°C for 3 h.
- After solvent removal, the residue is dissolved in DCM and treated with pyrimidine amine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
- The mixture is warmed to 25°C and stirred for 12 h (Yield: 69%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 3:7 → 1:1 gradient) to afford a white solid.
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 1.12–1.15 (m, 4H, cyclopropyl), 2.33 (s, 6H, CH₃), 4.89 (s, 2H, CH₂), 6.41 (s, 1H, pyrimidine-H), 7.02 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.94 (d, J = 8.4 Hz, 1H, pyridazinone-H), 8.21 (s, 1H, NH).
- ¹³C NMR (150 MHz, CDCl₃): δ 11.2 (cyclopropyl), 22.4 (CH₃), 44.8 (CH₂), 112.3–158.9 (aromatic carbons), 169.5 (CONH), 172.1 (C=O).
- HRMS (ESI+): m/z 327.1562 [M+H]⁺ (calc. 327.1565).
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| EDCI/HOBt | 76 | 98 | 24 |
| Acid Chloride | 69 | 95 | 12 |
The EDCI/HOBt method offers superior yield and purity, while the acid chloride route provides faster reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (methyl iodide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acetamide derivatives with variations in the aromatic/heteroaromatic substituents. Below is a systematic comparison with analogs documented in patents and commercial databases:
Structural and Molecular Comparisons
Functional Group Analysis
- Target Compound : The 4,6-dimethylpyrimidin-2-yl group offers a planar, electron-rich aromatic system. Methyl groups may enhance steric shielding, reducing off-target interactions, while the pyrimidine nitrogen atoms facilitate H-bonding with biological targets (e.g., kinases or enzymes).
- Benzothiazole Derivatives () : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism, while the benzothiazole core provides rigidity and π-stacking capacity .
- Methylsulfanylphenyl Substituent (BK79348) : The thioether group contributes to lipophilicity, favoring passive diffusion across membranes, though susceptibility to oxidation may limit stability .
Hypothetical Pharmacological Implications
While direct biological data are unavailable, inferences can be drawn from substituent chemistry:
- The target compound’s pyrimidine group may confer selectivity toward purine-binding enzymes or receptors, akin to kinase inhibitors like imatinib.
- Compared to benzothiazole analogs (), the dimethylpyrimidine moiety lacks sulfur-based electronegativity but may offer better tunability for H-bond networks.
- The methylsulfanyl group in BK79348 could act as a metabolic soft spot, whereas the target compound’s methylated pyrimidine may resist degradation.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a complex organic molecule with significant potential in various biological applications. Its unique structure, which includes a cyclopropyl group, a pyridazinone moiety, and a dimethylpyrimidine substituent, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C15H17N5O2
- Molecular Weight : 299.334 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Exhibits potential against bacterial and fungal strains.
- Antitumor Properties : Inhibits the proliferation of cancer cells in vitro.
- CNS Activity : May affect central nervous system functions, suggesting potential neuropharmacological applications.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity.
- Receptor Modulation : It could modulate receptor activities, influencing various signaling pathways.
Data Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyrimidin-2-yl)acetamide | Contains a sulfonamide group | Antibacterial |
| N-(4-methylpyridin-2-yl)-2-(4-methoxyphenyl)acetamide | Features methoxy substitution | Antitumor |
| 2-{[1-(cyclopropylmethyl)-6-oxo-pyridazin]} | Similar pyridazine structure | CNS activity |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study tested the compound against various bacterial strains and found it effective in inhibiting growth at certain concentrations. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Cytotoxicity Assay :
- In vitro assays on cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
-
Neuropharmacological Evaluation :
- Preliminary behavioral studies in animal models indicated that the compound may have anxiolytic effects, warranting further investigation into its CNS activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of cyclopropane-containing precursors with pyridazinone intermediates, followed by coupling to 4,6-dimethylpyrimidin-2-amine. Key steps include:
- Cyclopropane ring formation : Cyclopropanation via [2+1] cycloaddition under controlled temperature (e.g., 0–5°C) to minimize side reactions .
- Pyridazinone core assembly : Cyclization using ethanol/piperidine conditions, with reaction time limited to 2–4 hours to prevent over-oxidation .
- Yield optimization : Use HPLC to monitor intermediates and adjust solvent polarity (e.g., switching from DMF to THF) to improve purity (>95% by NMR) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; pyrimidine methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1521) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, JAK2) using fluorescence-based protocols, with IC₅₀ calculations via nonlinear regression .
- Cytotoxicity profiling : MTT assays on HEK293 or HepG2 cell lines, comparing dose-response curves (0.1–100 µM) to reference compounds .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution .
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or PARP1) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET prediction : Apply QSAR models to estimate solubility (LogS) and cytochrome P450 interactions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥3 independent assays (e.g., IC₅₀ values) and apply statistical weighting to account for variability in cell lines or protocols .
- Proteomics profiling : Use SILAC labeling to identify off-target interactions that may explain discrepancies in cytotoxicity .
- Solvent control experiments : Test DMSO vs. aqueous solubility effects (<0.1% v/v) to rule out vehicle-induced artifacts .
Q. How can reaction engineering improve scalability while maintaining stereochemical purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for cyclopropanation steps, reducing batch-to-batch variability and improving heat dissipation .
- DOE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) to maximize enantiomeric excess (>98%) .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on its metabolic stability?
- Methodological Answer :
- Liver microsome assays : Compare half-life (t₁/₂) in human vs. rodent microsomes, using LC-MS/MS to quantify parent compound depletion .
- Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways and identify major Phase I/II metabolites .
- Cross-lab reproducibility : Collaborate with ≥2 independent labs using standardized protocols (e.g., CYP3A4 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
